

# Application Notes and Protocols for Assessing SEL120-34A Efficacy in Preclinical Models

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## Compound of Interest

Compound Name: SEL120-34A

Cat. No.: B1457845

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## Introduction

**SEL120-34A** is a potent and selective, first-in-class, small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.<sup>[1][2]</sup> These kinases are components of the Mediator complex, which plays a crucial role in the regulation of transcription.<sup>[1][3]</sup> Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of various malignancies, including Acute Myeloid Leukemia (AML) and colorectal cancer, making them attractive therapeutic targets.<sup>[2][4][5]</sup> **SEL120-34A** has demonstrated preclinical efficacy in various cancer models, primarily by inhibiting the phosphorylation of key signaling proteins like STAT1 and STAT5, leading to the suppression of oncogenic transcriptional programs.<sup>[1][3][6]</sup> These application notes provide a comprehensive overview and detailed protocols for assessing the preclinical efficacy of **SEL120-34A**.

## Mechanism of Action

**SEL120-34A** is an ATP-competitive inhibitor that binds to the kinase domain of CDK8 and CDK19.<sup>[3][7]</sup> This inhibition prevents the phosphorylation of downstream targets, notably STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).<sup>[1][3][6]</sup> The dephosphorylation of these STAT proteins modulates the expression of genes involved in cell proliferation, differentiation, and survival, ultimately leading to anti-tumor effects in sensitive cancer models.<sup>[2][3]</sup> Efficacy of **SEL120-34A** has been correlated with high baseline levels of STAT5 phosphorylation in AML cells.<sup>[1][2][3]</sup>

## Data Presentation

The following tables summarize the quantitative data on the preclinical efficacy of **SEL120-34A**.

Table 1: In Vitro Activity of **SEL120-34A**

Parameter	Cell Line/Target	Value	Reference
IC50	CDK8/CycC	4.4 nM	[7]
CDK19/CycC	10.4 nM	[7]	
CDK9	1070 nM (>200-fold selectivity vs CDK8)	[7]	
TEX (AML cell line)	8 nM (at 10 days)	[8]	
MLL-AF9 murine AML cells	119 nM (at 7 days)	[8]	

Table 2: In Vivo Efficacy of **SEL120-34A** in AML Xenograft Models

Animal Model	Cell Line	Treatment	Efficacy	Reference
SCID Mice	KG-1 (subcutaneous)	75 mg/kg, oral, daily	Complete arrest of tumor growth	[3]
MV4-11 (subcutaneous)	75 mg/kg, oral, daily	Reduced tumor volume	[3]	
Syngeneic Mouse Model	MLL-AF9 AML	20 mg/kg, oral, daily for 12 days	Reduction of leukemia cells in peripheral blood to 78% of control	[8][9]
40 mg/kg, oral, daily for 12 days	Reduction of leukemia cells in peripheral blood to 67% of control (p=0.011)	[8][9]		
Increased granulocytic differentiation of AML cells	[8][9]			

## Experimental Protocols

### Protocol 1: In Vitro Cell Viability Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of **SEL120-34A** in cancer cell lines.

Materials:

- Cancer cell lines (e.g., KG-1, MV4-11, HCT-116)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **SEL120-34A** stock solution (e.g., 10 mM in DMSO)
- 96-well clear-bottom cell culture plates

- Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
- Plate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO<sub>2</sub>.
- Compound Treatment: Prepare a serial dilution of **SEL120-34A** in complete medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubation: Incubate the plate for 72 hours (or other desired time points) at 37°C, 5% CO<sub>2</sub>.
- Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure luminescence or fluorescence using a plate reader.
- Data Analysis: Normalize the data to the vehicle control. Plot the cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC<sub>50</sub> value.

## Protocol 2: Western Blotting for STAT Phosphorylation

This protocol details the detection of phosphorylated STAT1 (S727) and STAT5 (S726) in response to **SEL120-34A** treatment.

#### Materials:

- Cancer cell lines
- **SEL120-34A**
- Complete cell culture medium
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit

- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-pSTAT1 (S727), anti-STAT1, anti-pSTAT5 (S726), anti-STAT5, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of **SEL120-34A** for a specified time (e.g., 4-24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate with primary antibodies overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Wash the membrane with TBST.
- Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

## Protocol 3: Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is for measuring changes in the expression of target genes (e.g., interferon-responsive genes) following **SEL120-34A** treatment.

Materials:

- Treated and untreated cell samples
- RNA extraction kit (e.g., RNeasy Kit)
- DNase I
- cDNA synthesis kit
- qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, RPLP0)
- SYBR Green qPCR master mix
- qPCR instrument

Procedure:

- RNA Extraction: Extract total RNA from cell pellets using an RNA extraction kit.
- DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
- qPCR:

- Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
- Run the qPCR reaction using a standard cycling protocol.
- Data Analysis: Calculate the relative gene expression using the  $\Delta\Delta C_t$  method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

## Protocol 4: In Vivo AML Xenograft Study

This protocol outlines a subcutaneous xenograft model to assess the in vivo efficacy of **SEL120-34A**.

Materials:

- Immunocompromised mice (e.g., SCID or NSG)
- AML cell line (e.g., KG-1, MV4-11)
- Matrigel (optional)
- **SEL120-34A** formulation for oral gavage (e.g., in water)
- Calipers
- Animal balance

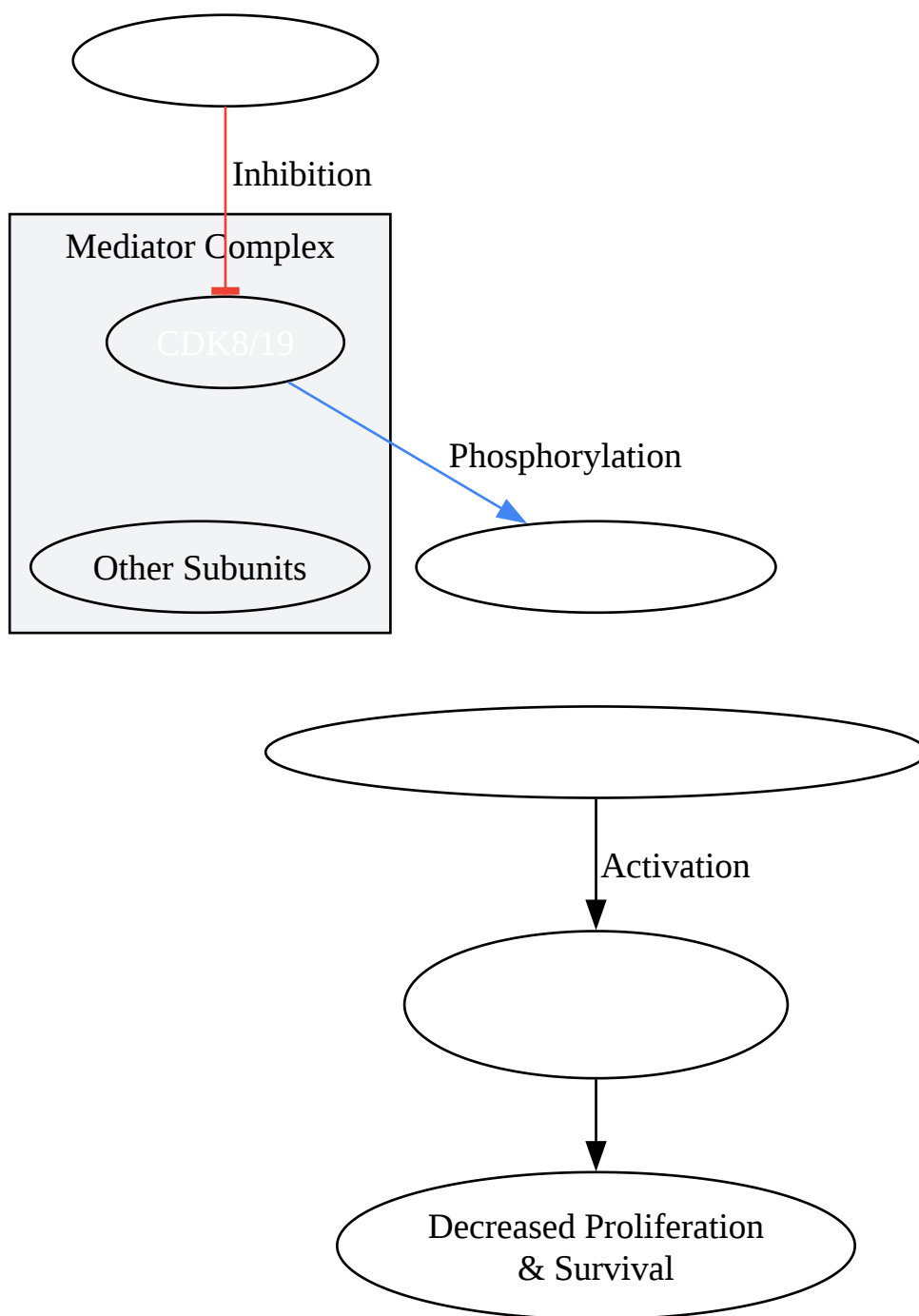
Procedure:

- Cell Implantation: Subcutaneously inject 5-10 million AML cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Treatment Administration: Administer **SEL120-34A** or vehicle control orally (e.g., daily) at the desired doses (e.g., 20, 40, 75 mg/kg).[\[3\]](#)[\[8\]](#)[\[9\]](#)
- Data Collection:

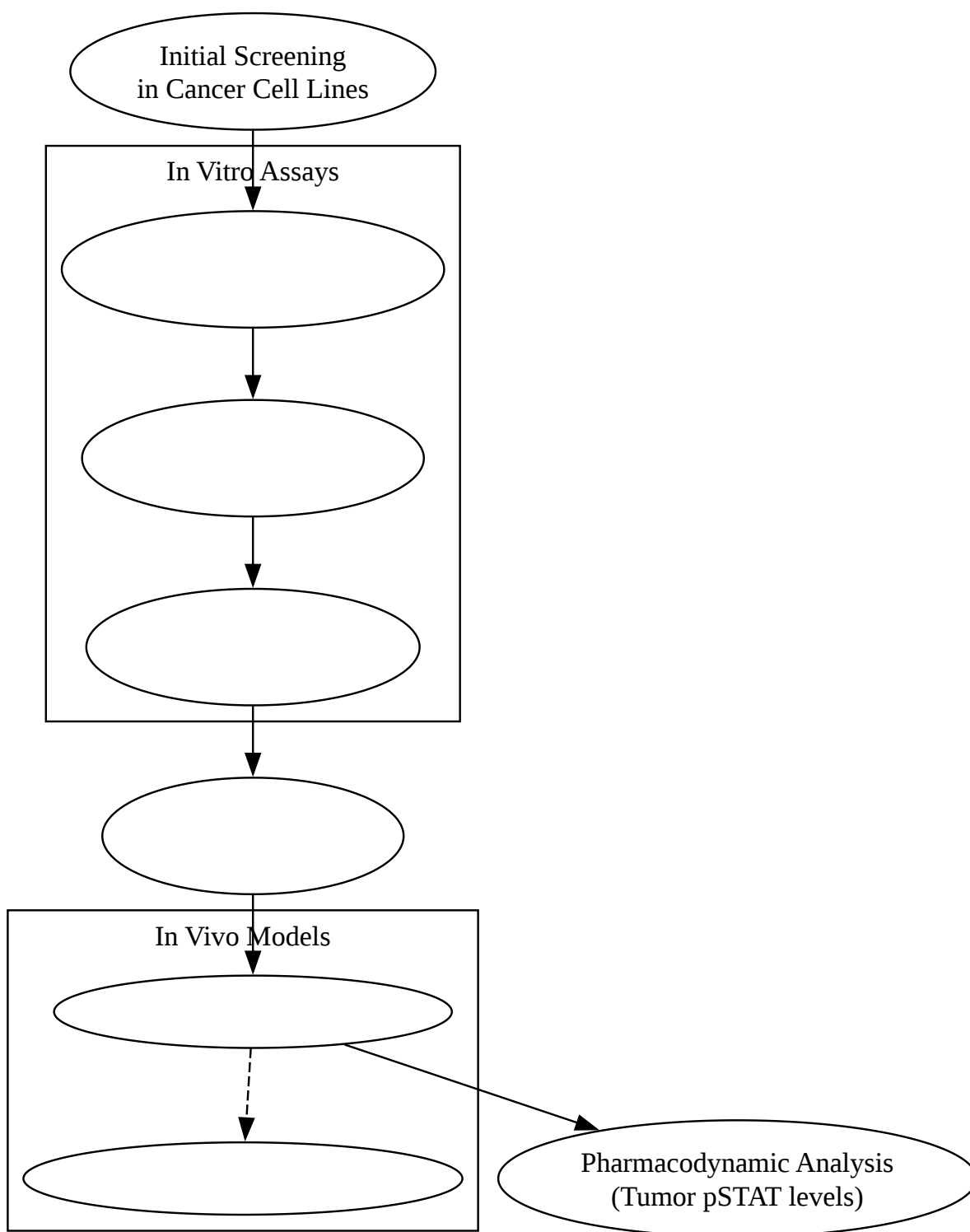
- Measure tumor volume with calipers 2-3 times per week using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
- Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint: Continue the treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach a maximum allowed size.
- Analysis:
  - Plot the mean tumor volume over time for each group.
  - At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pSTAT levels).[\[3\]](#)

## Visualizations





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